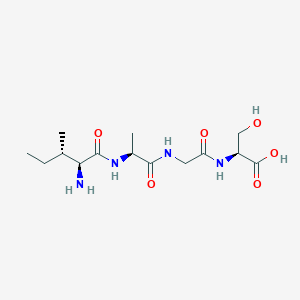![molecular formula C25H26O2Si B14207566 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one CAS No. 917607-30-8](/img/structure/B14207566.png)
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydroindenone core. This compound is of interest in organic synthesis due to its stability and reactivity, particularly in the context of protecting group chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane . The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.
Protection Step: The hydroxyl group is protected by reacting with tert-butyldiphenylsilyl chloride in the presence of a base.
Product Formation: The final product, this compound, is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydroindenone core.
Substitution: The TBDPS group can be selectively removed or substituted under acidic or fluoride ion conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for hydroxyl functionalities, allowing for selective reactions in complex molecules.
Medicinal Chemistry: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Material Science: It may be used in the development of new materials with specific properties due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its role as a protecting group. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective deprotection under specific conditions, such as treatment with fluoride ions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and other organic synthesis applications.
Uniqueness
4-{[tert-Butyl(diphenyl)silyl]oxy}-2,3-dihydro-1H-inden-1-one is unique due to the increased steric bulk provided by the diphenyl groups, which offers enhanced stability towards acidic and nucleophilic conditions compared to other silyl protecting groups .
Propiedades
Número CAS |
917607-30-8 |
|---|---|
Fórmula molecular |
C25H26O2Si |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
4-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H26O2Si/c1-25(2,3)28(19-11-6-4-7-12-19,20-13-8-5-9-14-20)27-24-16-10-15-21-22(24)17-18-23(21)26/h4-16H,17-18H2,1-3H3 |
Clave InChI |
AOYVTKWIUMZOHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
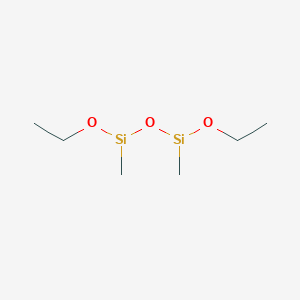
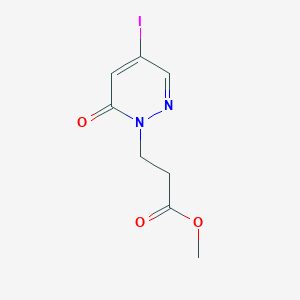
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)


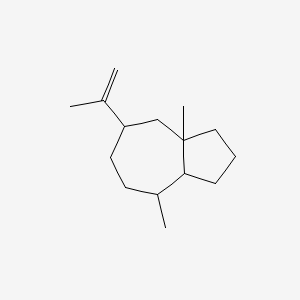
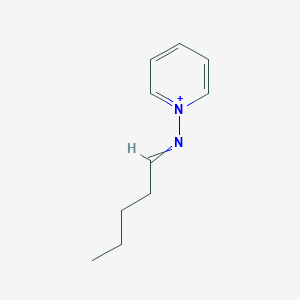
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

